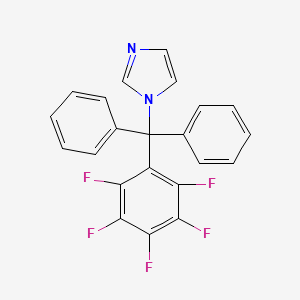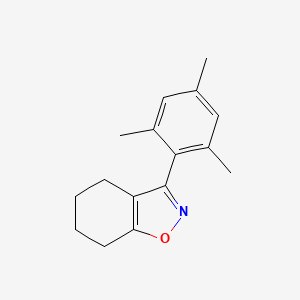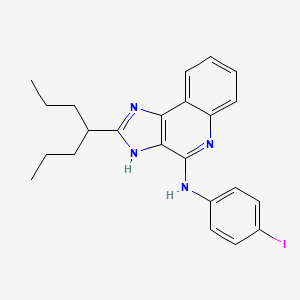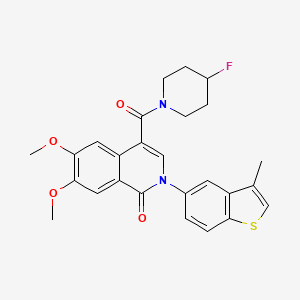
LPA5 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LPA5 antagonist 2 is a compound that targets lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown promise in attenuating inflammatory and neuropathic pains, making it a potential candidate for analgesic development .
Preparation Methods
The synthesis of LPA5 antagonist 2 involves a series of chemical reactions. Isoquinolone derivatives are commonly used as the core structure. . The reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitutions and modifications.
Chemical Reactions Analysis
LPA5 antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified isoquinolone derivatives with enhanced activity and selectivity .
Scientific Research Applications
LPA5 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of LPA5 receptor antagonists.
Biology: Helps in understanding the role of LPA5 in various biological processes, including cell signaling and immune response.
Medicine: Potential therapeutic agent for treating inflammatory and neuropathic pains.
Industry: Can be used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
LPA5 antagonist 2 exerts its effects by blocking the lysophosphatidic acid receptor 5 (LPA5). This receptor is involved in the signaling pathways that mediate pain and inflammation. By inhibiting LPA5, the compound reduces the activation of downstream signaling molecules such as calcium and cyclic adenosine monophosphate (cAMP), leading to decreased pain perception and inflammation .
Comparison with Similar Compounds
LPA5 antagonist 2 is compared with other similar compounds, such as AS2717638 and compound 66. These compounds also target LPA5 but differ in their potency, selectivity, and pharmacokinetic properties. This compound has shown higher aqueous solubility, better brain permeability, and longer-lasting effects in pain models compared to AS2717638 . Compound 66, on the other hand, has comparable in vitro potency but differs in its metabolic stability and selectivity against other G protein-coupled receptors .
Similar Compounds
AS2717638: Another LPA5 antagonist with moderate in vivo efficacy.
Compound 66: An isoquinolone derivative with similar potency and selectivity but different pharmacokinetic properties.
Properties
Molecular Formula |
C26H25FN2O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(4-fluoropiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one |
InChI |
InChI=1S/C26H25FN2O4S/c1-15-14-34-24-5-4-17(10-18(15)24)29-13-21(25(30)28-8-6-16(27)7-9-28)19-11-22(32-2)23(33-3)12-20(19)26(29)31/h4-5,10-14,16H,6-9H2,1-3H3 |
InChI Key |
HELXFZDNFAKTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


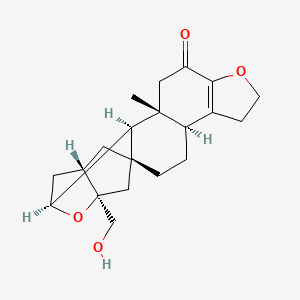
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
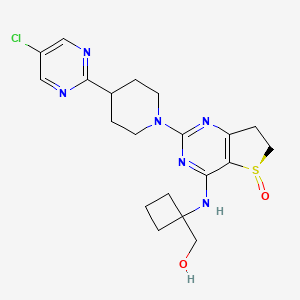
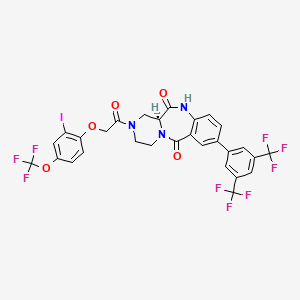
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

